Fenclorac sodium

Description

Properties

CAS No. |

36616-53-2 |

|---|---|

Molecular Formula |

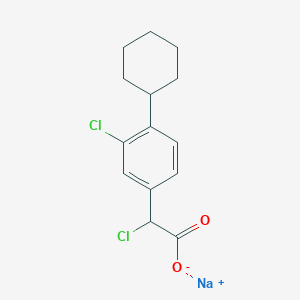

C14H15Cl2NaO2 |

Molecular Weight |

309.2 g/mol |

IUPAC Name |

sodium;2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetate |

InChI |

InChI=1S/C14H16Cl2O2.Na/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;/h6-9,13H,1-5H2,(H,17,18);/q;+1/p-1 |

InChI Key |

BIBPNOSOPLBYIZ-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenclorac sodium can be synthesized through the reaction of alpha,3-dichloro-4-cyclohexylphenylacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Fenclorac sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

Scientific Research Applications

Fenclorac sodium has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular processes and immune responses.

Medicine: Investigated for its potential in treating inflammatory conditions, pain, and fever.

Mechanism of Action

The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever. It also interacts with molecular targets such as COX-1 and COX-2, leading to its therapeutic effects .

Comparison with Similar Compounds

Efficacy and Pharmacodynamics

Fenclorac’s anti-inflammatory and analgesic potency was compared to classical NSAIDs in preclinical models:

| Compound | ED50 (mg/kg) | Relative Potency (vs. Fenclorac) | Antipyretic Efficacy (vs. Aspirin) |

|---|---|---|---|

| Fenclorac | 7.9 | 1.0 (Reference) | 77× |

| Aspirin | 103.0 | 0.08× | 1× (Reference) |

| Phenylbutazone | 26.8 | 0.29× | Not reported |

| Ibuprofen | 23.7 | 0.33× | Not reported |

| Indomethacin | 2.4 | 3.3× | 0.5× |

Key Findings :

Pharmacokinetics and Metabolism

Species-Specific Elimination :

| Species | Elimination Route | Half-Life (Hours) | Key Metabolites |

|---|---|---|---|

| Rat | Urine/Bile (enterohepatic recirculation) | 1.6 | Hydroxycyclohexyl analogs |

| Dog | Biliary | 6.5 | m-chloro-p-cyclohexylphenylglycolic acid |

| Monkey/Human | Renal | 4.2 (monkey) | Hydroxycyclohexyl analogs |

Comparative Stability :

Key Findings :

Structural and Functional Analogues

- Diclofenac : Both are aryl acetic acid derivatives, but diclofenac’s dichlorophenylamine group confers greater COX-2 selectivity. Fenclorac’s cyclohexyl group may enhance metabolic stability .

- Ibuprofen : Shares peripheral analgesic action but lacks Fenclorac’s chlorine substituents, resulting in weaker antipyretic effects .

- Indomethacin : A more potent COX inhibitor but with higher gastrointestinal and renal toxicity due to its indole structure .

Q & A

Q. How to ensure compliance with ethical guidelines when testing this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Minimize animal numbers via power calculations and employ humane endpoints (e.g., 20% weight loss). Document analgesia protocols and euthanasia methods (e.g., CO₂ inhalation followed by cervical dislocation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.